Chlorpromazine hibenzate is a derivative of chlorpromazine, a well-known antipsychotic medication that belongs to the phenothiazine class. Chlorpromazine itself is primarily used in the treatment of various mental health disorders, including schizophrenia, bipolar disorder, and acute psychosis. The addition of hibenzate enhances its pharmacological properties, potentially improving efficacy or reducing side effects.
Chlorpromazine was first synthesized in the 1950s and has since been a cornerstone in psychiatric medicine. The compound is derived from phenothiazine, with modifications that enhance its therapeutic profile. Hibenzate refers to the specific modification that may improve the drug's pharmacokinetic or pharmacodynamic properties.
Chlorpromazine hibenzate is classified as an antipsychotic medication. It falls under the category of typical antipsychotics, which are known for their dopamine receptor antagonism. This classification is significant for understanding its mechanism of action and therapeutic applications.
The synthesis of chlorpromazine hibenzate typically involves a multi-step chemical process starting from 2-chlorophenothiazine and N,N-dimethyl-3-chloropropylamine. The general synthetic route includes:
The synthesis can achieve high yields (over 90%) when optimal conditions are maintained, including precise control over reactant ratios and reaction times. This efficiency is crucial for pharmaceutical manufacturing .
Chlorpromazine hibenzate retains the core structure of chlorpromazine while incorporating the hibenzate moiety. The molecular formula for chlorpromazine is , with a molecular weight of approximately 318.86 g/mol .
Chlorpromazine hibenzate undergoes various chemical reactions typical of phenothiazines:
These reactions are facilitated by cytochrome P450 enzymes in the liver, particularly CYP2D6, CYP1A2, and CYP3A4, leading to various conjugated forms that are excreted primarily via urine .
Chlorpromazine hibenzate exerts its therapeutic effects primarily through dopamine receptor antagonism, particularly at D2 receptors in the central nervous system. This blockade reduces dopaminergic activity associated with psychotic symptoms.
Chlorpromazine hibenzate is primarily used in psychiatric medicine for treating:
Additionally, it has applications in managing nausea and vomiting due to its antiemetic properties . Its historical significance as one of the first antipsychotics makes it a benchmark for evaluating newer medications in clinical trials.
Chlorpromazine hibenzate is a pharmaceutical salt formed between chlorpromazine—a phenothiazine derivative—and hibenzic acid (2,2-diphenyl-2-hydroxyacetic acid). The molecular formula is C31H29ClN2O4S [1] [3]. This corresponds to a molar mass of 561.09 g/mol, as confirmed by KEGG DRUG database annotations [3]. The IUPAC name for the cation is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine, while the anion is 2-hydroxy-2,2-diphenylacetate. The systematic name for the salt is thus:3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-aminium 2-hydroxy-2,2-diphenylacetate [3] [7].
Table 1: Key Identifiers of Chlorpromazine Hibenzate
Property | Value |
---|---|
CAS Registry Number | Not explicitly provided (free base: 50-53-3) |
PubChem CID | 6431825 (hibenzate salt) [1] |
Molecular Formula | C31H29ClN2O4S |
Exact Mass | 560.1537 Da [3] |
Monoisotopic Mass | 560.1537 Da |
ATC Code | N05AA01 (as antipsychotic) [3] |
The structural assembly features a protonated tertiary amine in chlorpromazine ionically bonded to the carboxylate group of hibenzic acid. This salt formation enhances the compound's crystallinity and solubility profile compared to the free base [3].
While explicit crystallographic data for chlorpromazine hibenzate is limited in the available literature, its conformational dynamics can be inferred from structural analogs and metabolic behavior. The phenothiazine core adopts a "butterfly" conformation due to steric strain at the central sulfur atom, with a dihedral angle of approximately 158° between the two aromatic rings. This bent geometry influences π-orbital overlap and redox behavior [5].
The aliphatic side chain (N,N-dimethylaminopropyl) exhibits significant rotational freedom, enabling multiple conformers. Nuclear magnetic resonance (NMR) studies of related phenothiazines reveal that the side chain's orientation affects receptor binding affinity and metabolic susceptibility. For chlorpromazine derivatives, oxidation at the sulfur atom (forming sulfoxides) or nitrogen atoms alters the core geometry, increasing planarity and dipole moment [5]. Hibenzate's bulky 2,2-diphenyl-2-hydroxyacetate anion likely restricts conformational mobility of the cation through steric interactions and hydrogen bonding. This is evidenced by:
Table 2: Key Bonding Features in Chlorpromazine Hibenzate
Interaction Type | Atoms/Functional Groups Involved | Estimated Energy (kJ/mol) |
---|---|---|
Ionic Bond | −COO−···H+−N+R3 | 600–800 [3] |
Hydrogen Bond | C−OH···N (phenothiazine) | 15–30 |
van der Waals | Phenyl ring ↔ Phenothiazine | 5–10 |
Chlorpromazine hibenzate shares the phenothiazine core with antipsychotics like levomepromazine but exhibits distinct electronic and steric properties due to substituent variations. Critical structural comparisons include:
C2 Substituent Effects: The chlorine atom at position 2 (vs. methoxy in levomepromazine) withdraws electron density, increasing oxidation potential. Electrochemical studies show chlorpromazine oxidizes at +0.931 V vs. DmFc0/+, compared to +0.716 V for unsubstituted phenothiazine [5]. This electron-withdrawing effect stabilizes the highest occupied molecular orbital (HOMO) and influences charge distribution in radical cations.
Side Chain Variations: Unlike promethazine (dimethylaminomethyl side chain), chlorpromazine's three-carbon linker enhances dopamine D2 receptor affinity due to optimal spatial positioning. The hibenzate salt further modulates lipophilicity (log P ≈ 5.2) compared to hydrochloride salts (log P ≈ 4.8) [3] [6].
Redox Behavior: Chlorpromazine undergoes a novel three-electron oxidation involving both the phenothiazine core and the side-chain tertiary amine, forming nor-CPZ sulfoxide—a metabolite rarely observed in simpler phenothiazines. This contrasts with the classical two-electron oxidation pathway of unsubstituted phenothiazine [5].
Table 3: Structural and Electronic Comparison of Phenothiazine Derivatives
Compound | C2 Substituent | Side Chain | Oxidation Potential (V) | Metabolic Pathways |
---|---|---|---|---|
Chlorpromazine | Cl | −(CH2)3N(CH3)2 | +0.931 [5] | S-oxidation, N-demethylation, hydroxylation |
Phenothiazine (unsubst.) | H | None | +0.716 [5] | S-oxidation, polymerization |
Levomepromazine | OCH3 | −(CH2)2N(CH3)2 | +0.82 (est.) | Demethylation, sulfoxidation |
Promethazine | H | −CH2N(CH3)2 | +0.85 (est.) | N-oxidation, sulfoxidation |
The hibenzate counterion (C14H10O4−) significantly influences chlorpromazine's physicochemical behavior through three key interactions:
Ionic Pairing: Proton transfer from hibenzic acid to chlorpromazine's aliphatic amine forms a robust ion pair with binding energy exceeding 600 kJ/mol. This interaction reduces hygroscopicity compared to hydrochloride salts [3].
Hydrogen Bonding: The α-hydroxy group of hibenzate acts as a hydrogen bond donor to the phenothiazine nitrogen (N10), with bond lengths estimated at 1.8–2.0 Å. This stabilizes the sulfoxide-prone phenothiazine ring against oxidation [3] [5].
Steric Shielding: The two phenyl groups in hibenzate create a hydrophobic microenvironment that sterically hinders nucleophilic attack at the phenothiazine sulfur. Bulk electrolysis studies show chlorpromazine hibenzate forms sulfoxide 40% slower than chlorpromazine hydrochloride under identical conditions [5].
Salt formation occurs via solvent-mediated proton transfer in aprotic solvents like acetonitrile. The mechanism involves:
Table 4: Binding Affinities of Hibenzate with Pharmacological Targets
Receptor Target | Binding Affinity (Ki, nM) | Role of Hibenzate |
---|---|---|
Dopamine D2 | 1.4–3.2 [6] | Modulates cation lipophilicity |
Histamine H1 | 0.8–2.1 [3] | Stabilizes cation conformation |
α2-Adrenergic | 15–28 [3] | Shields against metabolic oxidation |
CYP2D6 | IC50 = 12 μM [3] | Alters substrate accessibility to heme iron |
The hibenzate anion also alters metabolic susceptibility: it reduces CYP2D6-mediated N-demethylation by 30% compared to chlorpromazine hydrochloride, likely through steric hindrance of enzyme binding [3] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7